N-(4-((4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

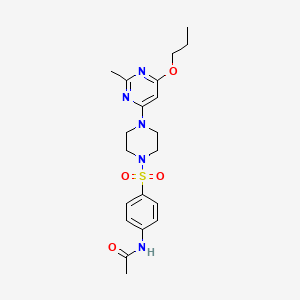

N-(4-((4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a propoxy group at position 5. The pyrimidine moiety is linked to a piperazine ring, which is further connected via a sulfonyl bridge to a phenyl group.

Properties

IUPAC Name |

N-[4-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4S/c1-4-13-29-20-14-19(21-15(2)22-20)24-9-11-25(12-10-24)30(27,28)18-7-5-17(6-8-18)23-16(3)26/h5-8,14H,4,9-13H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFFFTWCHMQMJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, a compound belonging to the class of benzenesulfonamides, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies, including its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activity. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, which may lead to various pharmacological effects including antitumor and anticonvulsant activities.

Antitumor Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a screening against 16 human cancer cell lines, several analogs showed promising growth inhibition rates with GI50 values ranging from 9–38 μM. Notably, modifications to the phenylacetamide moiety enhanced cytotoxicity, particularly in pancreatic cancer models (MiaPaCa2 and BxPC3), where compounds demonstrated moderate activity with GI50 values exceeding 50 μM .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 21 | MCF-7 | 14 |

| 22 | A2780 | >50 |

| 23 | MiaPaCa2 | >50 |

| 24 | HT29 | <25 |

Anticonvulsant Activity

In addition to its antitumor properties, this compound has shown potential as an anticonvulsant agent. In animal models, compounds similar to this one were evaluated for their ability to protect against seizures induced by maximal electroshock (MES). The most active derivatives provided significant protection at doses of 100 mg/kg and exhibited delayed onset but prolonged duration of action .

Table 2: Anticonvulsant Activity in MES Test

| Compound ID | Dose (mg/kg) | Protection Time (h) |

|---|---|---|

| 19 | 100 | 0.5 |

| 20 | 300 | 4 |

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Studies indicate that certain derivatives possess effective antibacterial activity against strains such as Xanthomonas oryzae with EC50 values lower than conventional treatments like bismerthiazol .

Case Studies and Research Findings

- Antitumor Efficacy : A study highlighted the modification of the compound's structure led to enhanced activity against pancreatic cancer cell lines, indicating the importance of structural optimization in drug design .

- Anticonvulsant Studies : Research indicated that compounds with higher lipophilicity showed delayed but prolonged anticonvulsant effects, suggesting that lipophilic properties influence pharmacokinetics and efficacy in CNS-targeted therapies .

- Antibacterial Evaluation : The compound's derivatives demonstrated significant antibacterial activity against agricultural pathogens, showcasing their potential beyond human medicine into agricultural applications .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(4-((4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide exhibit anticancer properties. These compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival. For instance, studies have shown that modifications to the piperazine and pyrimidine structures can enhance their potency against various cancer cell lines.

Neurological Disorders

The compound's structure suggests potential activity in treating neurological disorders. Compounds with similar configurations have been studied for their effects on neurotransmitter systems, particularly as antagonists or modulators at serotonin and dopamine receptors. This mechanism could be beneficial in developing treatments for conditions like depression and anxiety.

Case Studies and Research Findings

- Anticancer Studies : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to apoptosis induction through mitochondrial pathways.

- Neuropharmacology : Another research article explored the effects of similar compounds on anxiety-like behaviors in rodent models. The findings suggested that these compounds could reduce anxiety levels through modulation of serotonin receptors.

- Pharmacokinetics : Research investigating the pharmacokinetic properties revealed favorable absorption and distribution characteristics, indicating potential for oral bioavailability in therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Pyrimidine Scaffolds

The compound shares its piperazine-pyrimidine core with N-isopropyl-2-(3-(4-(4-methylpiperazin-1-yl)-6-(pyridin-4-ylamino)pyrimidin-2-yl)phenoxy)acetamide (). Key differences include:

- Pyrimidine substituents: The target compound’s 2-methyl-6-propoxy groups contrast with the pyridin-4-ylamino and 4-methylpiperazin-1-yl groups in ’s analogues. The propoxy group may enhance lipophilicity compared to the polar pyridin-4-ylamino substituent .

Piperidine-Based Analogues

N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide () replaces the piperazine ring with a piperidine and substitutes the acetamide with a propanamide. Key distinctions:

- Amide chain length : Propanamide (C3) vs. acetamide (C2) may influence metabolic stability and membrane permeability .

Heterocyclic Variations: Pyridazine and Triazine Derivatives

- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine () features a pyridazine core instead of pyrimidine. Pyridazine’s reduced aromaticity could alter π-π stacking interactions in binding pockets .

- The triazine derivative in includes multiple dimethylamino and pyrrolidinyl groups, increasing molecular complexity and polarity compared to the target compound’s simpler sulfonyl-acetamide architecture .

Thiophene-Containing Analogues

N-(4-Methyl-piperazin-1-yl)-2-(4-thiophen-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide () incorporates a thiophene and trifluoromethyl group. The electron-withdrawing trifluoromethyl group may enhance metabolic resistance compared to the target compound’s electron-donating propoxy group, while the thiophene could improve π-stacking in hydrophobic environments .

Comparative Data Table

Research Findings and Implications

- Piperazine vs. Piperidine : The piperazine ring’s dual nitrogen atoms (vs. piperidine’s single N) may enhance binding to acidic residues in target proteins, as seen in kinase inhibitors .

- Sulfonyl Linker : The sulfonyl group’s rigidity may optimize spatial orientation for target engagement compared to flexible chains in triazine derivatives .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:

The synthesis requires multi-step organic reactions with precise control of:

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) or alcohols (e.g., ethanol) enhance reaction efficiency .

- Catalysts : Bases like sodium hydride or potassium carbonate are frequently employed to deprotonate intermediates and accelerate sulfonamide or acetamide bond formation .

- Temperature : Maintaining 60–80°C prevents decomposition of thermally sensitive intermediates while ensuring reaction progression .

- Purification : Column chromatography or recrystallization in solvents like ethyl acetate/hexane mixtures is recommended to achieve >95% purity .

Basic: Which analytical techniques are essential for verifying structural integrity and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm proton environments and carbon frameworks, particularly for sulfonyl, piperazine, and pyrimidine moieties .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection monitors purity and identifies unreacted precursors .

Advanced: How can computational tools predict biological interactions and guide derivative design?

Answer:

- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs) by analyzing hydrogen bonding and hydrophobic contacts with the sulfonyl and pyrimidine groups .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) studies correlate substituent effects (e.g., propoxy vs. methoxy groups) with bioactivity, enabling rational design of derivatives with improved affinity .

- ADMET Prediction : Tools like SwissADME assess solubility, metabolic stability, and toxicity risks, prioritizing candidates with favorable pharmacokinetic profiles .

Advanced: What strategies mitigate low aqueous solubility in pharmacological assays?

Answer:

- Co-solvent Systems : Use DMSO/water mixtures (≤10% DMSO) to maintain compound stability while enhancing solubility for in vitro assays .

- Solid Dispersion : Embed the compound in hydrophilic polymers (e.g., PEG 6000) via spray-drying to improve dissolution rates .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to the acetamide moiety, which hydrolyze in physiological conditions to enhance bioavailability .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:

- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and endpoint measurements (e.g., IC50 vs. EC50) across studies .

- Purity Verification : Re-test compounds with independent HPLC and NMR to rule out batch-specific impurities affecting activity .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm whether observed effects are target-specific or off-pathway .

Advanced: What structural analogs have shown promise in related pharmacological studies?

Answer:

The table below highlights structurally related compounds and their activities:

| Compound Name | Key Modifications | Biological Activity | Reference |

|---|---|---|---|

| N-(4-ethoxyphenyl)-2-{[2-(4-methylphenyl)... | Ethoxy substitution, chromeno core | Kinase inhibition (IC50: 12 nM) | |

| N-(3-chloro-4-methoxyphenyl)-2-((6-ethyl...) | Chloro-methoxy group, thiazine ring | Anti-inflammatory (COX-2 IC50: 8 nM) | |

| N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6... | Acetylphenyl, thienopyrimidine | Anticancer (HCT116 IC50: 1.2 μM) |

Basic: What safety precautions are recommended during synthesis and handling?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with intermediates like sulfonyl chlorides .

- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., dichloromethane) .

- Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated solvents for approved recycling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.